1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea
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Overview
Description
1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea is a complex organic compound that features a unique combination of phenyl, imidazo[1,2-a]pyrimidin, and urea groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyrimidin-2-yl intermediate, which is then coupled with the 2,5-dimethylphenyl isocyanate to form the final urea derivative. Common reaction conditions include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium or copper complexes, organic solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidin moiety is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea: Similar structure but with a pyridin ring instead of pyrimidin.
1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrazin-2-yl)phenyl)urea: Similar structure but with a pyrazin ring instead of pyrimidin.
Uniqueness
1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazo[1,2-a]pyrimidin moiety, in particular, provides unique binding characteristics and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C21H19N5O |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea |
InChI |
InChI=1S/C21H19N5O/c1-14-4-5-15(2)18(12-14)25-21(27)23-17-8-6-16(7-9-17)19-13-26-11-3-10-22-20(26)24-19/h3-13H,1-2H3,(H2,23,25,27) |
InChI Key |
AEWUFZUDDXWTLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Origin of Product |
United States |
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